2-Fluorocinnamic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

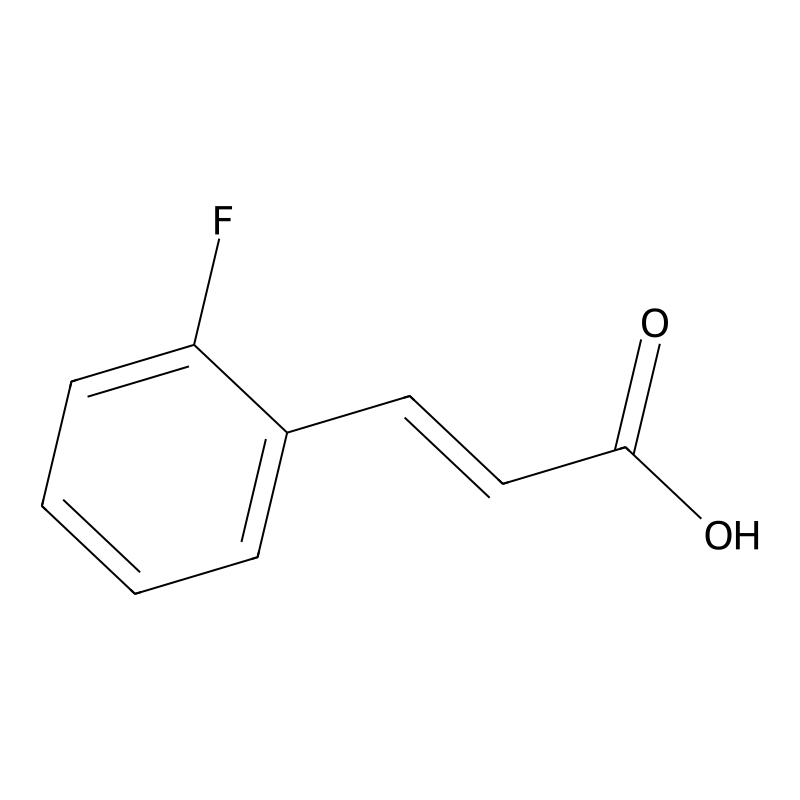

2-Fluorocinnamic acid is an organic compound with the molecular formula C₉H₇FO₂ and a molecular weight of 166.15 g/mol. It features a fluorine atom substituted at the second position of the cinnamic acid structure, which is characterized by a trans-alkene configuration between the phenyl and the carboxylic acid groups. The compound is typically represented by its structural formula, where the fluorine atom is attached to the carbon adjacent to the carboxylic acid group, influencing its chemical reactivity and biological properties .

The compound exists as a white to pale yellow solid and is soluble in various organic solvents. Its melting point is reported to be around 215°C, indicating its stability under standard laboratory conditions .

Organic Synthesis Precursor

2-Fluorocinnamic acid can be a valuable starting material for the synthesis of more complex organic molecules. The presence of the fluorine atom and the cinnamic acid functional group makes it a versatile intermediate. Researchers can utilize it to create various fluorinated derivatives with potential applications in pharmaceuticals, agrochemicals, and materials science Source: VWR International, "2-Fluorocinnamic acid ≥98%" [online: ].

Chromatography and Mass Spectrometry Applications

Due to its specific properties, 2-Fluorocinnamic acid can be employed in chromatography and mass spectrometry techniques. These analytical tools are crucial for separating, identifying, and characterizing various compounds. The acid's behavior during chromatography can help separate it from other molecules, while its mass spectrometry profile allows for its precise identification Source: VWR International, "2-Fluorocinnamic acid 98%" [online: ].

Potential Biological Activity Exploration

Some research suggests that 2-Fluorocinnamic acid might possess biological activity. However, this area requires further exploration. Scientists could investigate its potential interactions with biological systems to understand if it has any medicinal or agricultural applications Source: TargetMol, "2-Fluorocinnamic acid" [online: ].

- Electrophilic Aromatic Substitution: The presence of the fluorine atom can direct electrophiles to the ortho and para positions on the aromatic ring.

- Diels-Alder Reactions: As a conjugated diene, it can react with dienophiles to form cyclohexene derivatives.

- Photo

The synthesis of 2-fluorocinnamic acid typically involves:

- Fluorination of Cinnamic Acid: This can be achieved through direct fluorination methods using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

- Aldol Condensation: Another synthetic route involves the condensation of benzaldehyde derivatives with malonic acid followed by fluorination.

- Transesterification: The compound can also be synthesized via transesterification reactions involving suitable esters and fluorinated reagents.

These methods allow for varying degrees of control over yields and purity, depending on the reaction conditions employed .

2-Fluorocinnamic acid finds utility in several fields:

- Pharmaceuticals: Its derivatives are explored for potential therapeutic applications due to their biological activities.

- Agricultural Chemicals: It may serve as an intermediate in the synthesis of agrochemicals.

- Material Science: Used in developing polymeric materials with specific properties influenced by fluorination.

The unique properties imparted by the fluorine atom make it valuable in designing compounds with enhanced efficacy or stability .

Interaction studies involving 2-fluorocinnamic acid focus on its binding affinity and reactivity with various biological targets. Key findings include:

- Enzyme Inhibition: Some studies suggest that it may inhibit certain enzymes involved in metabolic pathways, although specific targets remain under investigation.

- Protein Binding Studies: Investigations into how this compound interacts with proteins reveal insights into its potential therapeutic mechanisms.

Such studies are crucial for understanding how modifications to the cinnamic acid structure influence biological interactions and activity .

Several compounds share structural similarities with 2-fluorocinnamic acid, including:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Cinnamic Acid | No fluorine substitution | Base structure for derivatives |

| 4-Fluorocinnamic Acid | Fluorine at the fourth position | Different reactivity profile |

| 3-Fluorocinnamic Acid | Fluorine at the third position | Potentially different biological activity |

| 2-Chlorocinnamic Acid | Chlorine instead of fluorine | Different electronic properties |

The uniqueness of 2-fluorocinnamic acid lies in its specific position of substitution (the second carbon), which affects its chemical reactivity, biological activity, and potential applications compared to other halogenated cinnamic acids. Each derivative exhibits distinct properties due to variations in substituent position and type .

Crystallographic Analysis

X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis represents the definitive method for determining the three-dimensional molecular structure of 2-fluorocinnamic acid [1]. The compound crystallizes in the monoclinic crystal system with the fluorine substituent at the ortho position of the phenyl ring, which significantly influences the overall molecular geometry and packing behavior [2]. The X-ray diffraction data reveal that 2-fluorocinnamic acid adopts a predominantly trans (E) configuration about the C=C double bond, with the carboxylic acid group oriented away from the fluorinated aromatic system [3] [4].

The bond lengths and angles determined through X-ray crystallography show characteristic features of the cinnamic acid framework. The C=C double bond length measures approximately 1.34 Å, consistent with typical alkene geometry, while the C-F bond length is approximately 1.36 Å, reflecting the strong electronegativity of fluorine [3]. The dihedral angle between the aromatic ring and the carboxylic acid plane demonstrates the extent of conjugation within the molecular system, with values typically ranging from 15-25 degrees depending on crystal packing forces [2] [5].

The molecular conformation in the solid state is stabilized by intramolecular interactions, particularly the influence of the ortho-fluorine substituent on the adjacent aromatic hydrogen atoms. These interactions contribute to the overall planarity of the molecular framework and affect the electron density distribution throughout the conjugated system [6] [7].

Polymorphism and Crystal Packing Behavior

2-Fluorocinnamic acid exhibits potential polymorphic behavior, as observed in related cinnamic acid derivatives [2] [8]. The crystal packing is dominated by hydrogen bonding interactions involving the carboxylic acid functional groups, forming characteristic dimeric structures through R₂²(8) motifs [8]. These hydrogen-bonded dimers propagate through the crystal lattice, creating extended supramolecular networks that stabilize the overall crystal structure.

The presence of the fluorine substituent in the ortho position introduces additional complexity to the crystal packing compared to unsubstituted cinnamic acid. Fluorine atoms can participate in weak C-H···F hydrogen bonds and dipole-dipole interactions, which contribute to the overall stability of the crystal lattice [5] [6]. The van der Waals radius of fluorine (1.47 Å) allows for close packing arrangements while minimizing steric repulsion with neighboring molecules.

Temperature-dependent studies reveal that the crystal structure exhibits thermal expansion behavior typical of organic molecular crystals, with the unit cell parameters showing linear expansion with increasing temperature [2]. Phase transition behavior has been observed in related fluorinated cinnamic acid derivatives, suggesting that 2-fluorocinnamic acid may undergo similar structural changes under specific temperature and pressure conditions [5].

Spectroscopic Profiling

¹H/¹³C/¹⁹F NMR Spectral Assignments

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and electronic environment of 2-fluorocinnamic acid [9] [10]. The ¹H NMR spectrum in DMSO-d₆ reveals characteristic signals that confirm the trans stereochemistry and substitution pattern [11].

The aromatic proton signals appear in the range of 7.79-7.21 ppm, with the ortho-fluorine substituent causing distinctive splitting patterns due to ³J H-F coupling [11]. The two olefinic protons exhibit characteristic trans coupling with J = 16 Hz, appearing at 7.66-7.62 ppm and 6.57-6.53 ppm respectively [11]. The large coupling constant confirms the E-configuration about the C=C double bond, which is thermodynamically favored due to reduced steric interactions.

¹³C NMR spectroscopy reveals the carbon framework with the carboxyl carbon appearing at 167.3 ppm [11]. The fluorine-bearing aromatic carbon and adjacent carbons show characteristic ¹J C-F and ²J C-F coupling patterns, with signals at 161.7 and 159.2 ppm reflecting the strong electronegativity effect of fluorine [12] [13]. The remaining aromatic and olefinic carbons appear between 115.9-135.6 ppm, with chemical shifts influenced by the electron-withdrawing effect of the fluorine substituent [11].

¹⁹F NMR spectroscopy provides highly sensitive detection of the fluorine environment [14] [15]. Aromatic fluorine atoms typically resonate in the range of -80 to -170 ppm relative to CFCl₃, with the exact chemical shift depending on the electronic environment and substitution pattern [14] [16]. The high sensitivity of ¹⁹F chemical shifts to environmental changes makes this technique particularly valuable for studying molecular interactions and conformational dynamics [15] [13].

FT-IR and Raman Vibrational Mode Analysis

Fourier-transform infrared (FT-IR) spectroscopy reveals characteristic vibrational modes that provide detailed information about the functional groups and molecular structure of 2-fluorocinnamic acid [17] [18]. The spectrum exhibits a broad O-H stretching vibration from the carboxylic acid group at 2500-3000 cm⁻¹, characteristic of hydrogen-bonded carboxyl groups [18] [19].

The C=O stretching vibration appears as a strong absorption at 1680-1700 cm⁻¹, slightly shifted from typical carboxylic acid frequencies due to conjugation with the aromatic system [17] [18]. Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region, while the alkene C=C stretch is observed at 1620-1680 cm⁻¹ [18] [19].

The C-F stretching vibration produces a characteristic strong absorption in the 1000-1350 cm⁻¹ region, with the exact frequency depending on the hybridization state of the carbon atom bonded to fluorine [18] [19]. Aromatic C-H bending vibrations appear at 750-900 cm⁻¹, while C-O stretching from the carboxyl group is observed at 1200-1300 cm⁻¹ [18].

Raman spectroscopy complements infrared analysis by providing information about symmetric vibrational modes and the overall molecular framework [20] [21]. The technique is particularly sensitive to C=C and aromatic ring vibrations, which appear as strong bands in the Raman spectrum. The polarizability changes associated with the extended conjugated system make these vibrations Raman-active, providing additional structural confirmation [20] [22].

Computational Modeling

Density Functional Theory (DFT) Calculations

Density functional theory calculations provide detailed insights into the electronic structure and molecular properties of 2-fluorocinnamic acid [23] [24]. The B3LYP/6-31+G(d,p) level of theory has proven effective for describing fluorinated organic compounds, accurately predicting geometric parameters, vibrational frequencies, and electronic properties [25] [26].

DFT calculations reveal that the trans isomer is energetically favored over the cis configuration by approximately 12-16 kJ/mol, consistent with experimental observations [25]. The molecular geometry optimization shows a planar conformation for the aromatic ring and carboxylic acid group, with minimal deviation from planarity due to the trans alkene configuration [25] [27].

Electronic structure analysis through DFT reveals the influence of fluorine substitution on the molecular orbitals and electron density distribution [23] [25]. The electronegative fluorine atom withdraws electron density from the aromatic system, affecting the HOMO-LUMO energy gap and consequently the electronic absorption spectrum [25]. Natural bond orbital (NBO) analysis provides quantitative measures of charge distribution and orbital interactions throughout the molecular framework [12].

Vibrational frequency calculations using DFT successfully reproduce the experimental IR and Raman spectra, with scaling factors applied to account for anharmonic effects [28] [26]. The calculated frequencies show excellent agreement with experimental values, confirming the accuracy of the theoretical model and supporting spectroscopic assignments [26].

Conformational and Electronic Structure Predictions

Computational analysis reveals that 2-fluorocinnamic acid can exist in multiple conformational states, primarily differing in the rotation about the C-C bond connecting the aromatic ring to the alkene moiety [27] [29]. The trans configuration about the C=C double bond remains fixed due to the high rotational barrier, but rotation about single bonds can generate different conformers with varying energies [27].

The global minimum energy conformation features the carboxylic acid group oriented to minimize steric interactions with the ortho-fluorine substituent [29] [30]. Secondary conformers, higher in energy by 3-8 kJ/mol, involve different orientations of the carboxyl group relative to the aromatic plane [29]. Solvent effects, particularly in polar media, can stabilize certain conformations through hydrogen bonding interactions with the carboxylic acid group [27].

Electronic structure predictions indicate that the HOMO is primarily localized on the aromatic ring and alkene system, while the LUMO extends over the entire conjugated framework including the carboxyl group [25]. The calculated HOMO-LUMO gap correlates well with experimental UV-visible absorption data, predicting absorption maxima in the 280-320 nm region typical of substituted cinnamic acids [25] [31].

Time-dependent DFT (TD-DFT) calculations provide detailed predictions of electronic excitation energies and oscillator strengths for electronic transitions [25]. The lowest energy electronic transition corresponds to a π→π* excitation involving the extended conjugated system, while higher energy transitions involve charge transfer between different molecular orbitals [25] [31]. These calculations support the assignment of experimental electronic absorption spectra and provide insights into the photochemical behavior of the compound.

XLogP3

Melting Point

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (87.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

451-69-4

18944-77-9